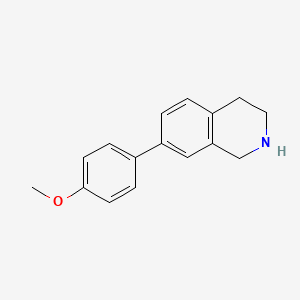
7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. This reaction involves the condensation of an aromatic aldehyde (such as 4-methoxybenzaldehyde) with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also a key consideration in industrial settings.
化学反应分析
Types of Reactions: 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent and its interactions with neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may influence cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.
相似化合物的比较
- 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its interactions with certain molecular targets, making it a compound of interest in medicinal chemistry research.
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
7-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NO/c1-18-16-6-4-12(5-7-16)14-3-2-13-8-9-17-11-15(13)10-14/h2-7,10,17H,8-9,11H2,1H3 |
InChI 键 |
OJXWYNKHNIPWTA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CCNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)



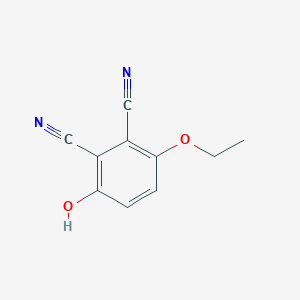
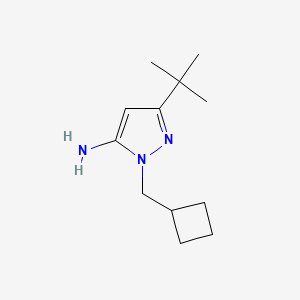

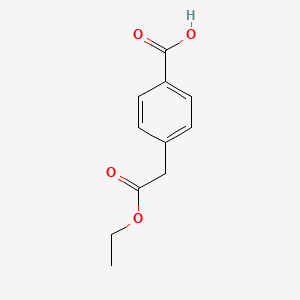
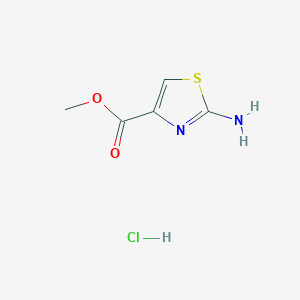
![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
